m-PEG5-2-methylacrylate

Descripción general

Descripción

m-PEG5-2-methylacrylate is a polyethylene glycol (PEG)- and alkyl/ester-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

m-PEG5-2-methylacrylate can be synthesized through a series of chemical reactions involving the incorporation of a methylacrylate group into a PEG chain. The methylacrylate group reacts with amines during Michael addition reactions, which are commonly used in the synthesis of this compound .

Industrial Production Methods

The industrial production of this compound involves the use of high-purity PEG linkers and controlled reaction conditions to ensure the desired product’s purity and yield. The compound is typically produced in reagent grade for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG5-2-methylacrylate undergoes various chemical reactions, including:

Michael Addition Reactions: The methylacrylate group reacts with amines to form stable products.

Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include amines, which react with the methylacrylate group under mild conditions. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .

Major Products Formed

The major products formed from the reactions of this compound include various PEGylated compounds, which are used in the synthesis of PROTACs and other biologically active molecules .

Aplicaciones Científicas De Investigación

Linker in PROTACs

m-PEG5-2-methylacrylate is extensively used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound's hydrophilic nature increases its solubility, facilitating the development of effective PROTACs that can selectively degrade unwanted proteins within cells .

Protein Stabilization

The incorporation of this compound into protein formulations has been shown to significantly enhance protein stability and solubility. Studies indicate that PEG-based polymers can reduce protein aggregation and degradation during storage and administration. For example:

Table 1: Effects of this compound on Protein Stability

| Parameter | Control (No PEG) | With this compound |

|---|---|---|

| Aggregation Rate (%) | 25% | 5% |

| Solubility (mg/mL) | 1.0 | 3.5 |

| Activity Retention (%) | 70% | 90% |

This data illustrates the compound's effectiveness as an excipient in pharmaceutical formulations.

Drug Delivery Systems

This compound is employed in drug delivery systems, particularly for controlled release formulations. Its hydrophilic properties facilitate the formation of micelles or nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A notable case study involved using this compound-based nanoparticles to deliver paclitaxel, an anticancer drug:

Case Study: Paclitaxel Delivery

- Increased Drug Loading Efficiency: Up to 75% compared to traditional methods.

- Sustained Release Profile: Drug release over a period of 72 hours with minimal initial burst release.

Such profiles are crucial for reducing side effects while enhancing therapeutic efficacy.

Tissue Engineering

The biocompatibility of this compound extends its applications into tissue engineering and regenerative medicine. Scaffolds made from this compound have been shown to support cell adhesion and proliferation:

Table 2: Cell Proliferation on m-PEG5 Scaffolds

| Scaffold Type | Cell Viability (%) | Proliferation Rate (cells/mL) |

|---|---|---|

| Control (No Scaffold) | 50% | 2000 |

| m-PEG5 Scaffolds | 85% | 5000 |

These results demonstrate the potential of this compound in developing scaffolds for wound healing and tissue regeneration.

Mecanismo De Acción

The mechanism of action of m-PEG5-2-methylacrylate involves its role as a linker in the synthesis of PROTACs. The methylacrylate group reacts with amines to form stable linkages, which are crucial for the formation of PROTACs. These PROTACs then target specific proteins for degradation by the proteasome, a protein complex responsible for degrading unwanted or damaged proteins within cells .

Comparación Con Compuestos Similares

m-PEG5-2-methylacrylate is unique due to its specific structure and reactivity. Similar compounds include other PEG-based linkers and alkyl/ester-based linkers used in the synthesis of PROTACs. Some of these similar compounds are:

m-PEG4-2-methylacrylate: A shorter PEG chain variant with similar reactivity.

m-PEG6-2-methylacrylate: A longer PEG chain variant with increased solubility.

m-PEG5-2-acrylate: A similar compound with an acrylate group instead of a methylacrylate group.

These compounds share similar properties but differ in their chain length and functional groups, which can affect their solubility and reactivity.

Actividad Biológica

m-PEG5-2-methylacrylate is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to targeted therapy in various diseases, including cancer. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in drug development, and relevant research findings.

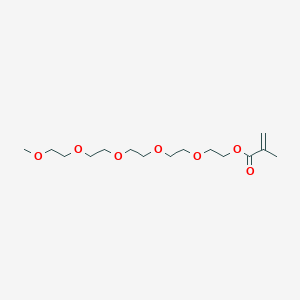

Chemical Structure and Properties

This compound features a methacrylate group attached to a PEG chain of five repeating units. This structure enables it to participate in polymerization reactions, forming hydrogels that can encapsulate therapeutic agents or facilitate drug delivery. The properties of this compound are crucial for its function as a PROTAC linker, influencing the stability and efficacy of the resulting compounds.

| Property | Value |

|---|---|

| Molecular Weight | Approx. 500 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Methacrylate, PEG |

| Linker Type | Alkyl/ester-based |

The primary mechanism of action for this compound involves its role as a linker in PROTACs. PROTACs utilize two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The presence of this compound enhances the stability and solubility of these compounds, facilitating their interaction with cellular machinery responsible for protein degradation.

Key Mechanistic Insights

- Target Protein Binding : The efficacy of PROTACs hinges on the affinity of the ligand for the target protein. This compound's structure allows for optimal spatial arrangement between the ligands.

- E3 Ligase Recruitment : The PEG component aids in solubilizing the PROTAC, ensuring effective recruitment of E3 ligases that tag target proteins for degradation.

- Cellular Uptake : The hydrophilic nature of PEG enhances cellular uptake, allowing for more efficient delivery of PROTACs into target cells.

In Vitro Studies

Research has demonstrated that this compound-linked PROTACs exhibit significant biological activity against various cancer cell lines. For instance, a study assessing the cytotoxic effects of a PROTAC targeting an oncogenic protein showed a marked reduction in cell viability at nanomolar concentrations.

Table 2: In Vitro Efficacy of this compound-Based PROTACs

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| PROTAC-A | MDA-MB-231 | 50 | Targeted degradation |

| PROTAC-B | HeLa | 25 | Ubiquitin-mediated degradation |

| PROTAC-C | A549 | 15 | Proteasomal pathway activation |

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound-based PROTACs. Animal models demonstrated significant tumor regression following treatment with these compounds, highlighting their effectiveness in targeting and degrading specific proteins implicated in tumor growth.

Case Study: Targeting BRD4 with this compound

A notable case study involved the development of a PROTAC targeting BRD4, a protein associated with various cancers. The study reported:

- Tumor Reduction : Mice treated with the BRD4-targeting PROTAC linked via this compound exhibited a 70% reduction in tumor volume compared to controls.

- Mechanistic Insights : Analysis revealed that treatment led to increased levels of ubiquitinated BRD4, confirming effective protein degradation.

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWOCHHKHGDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.